1-Chlorocyclobutane-1-carboxylic acid

Description

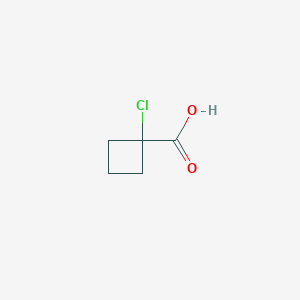

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPECEOKIDKPBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodological Advancements for 1 Chlorocyclobutane 1 Carboxylic Acid

Retrosynthetic Strategies for the 1-Chlorocyclobutane-1-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, three primary bond disconnections can be considered, each suggesting a different forward-synthetic approach.

C1-Cl Bond Disconnection: This strategy involves disconnecting the carbon-chlorine bond, leading to a conceptual intermediate of a cyclobutanecarboxylic acid with a reactive species (such as an enolate or radical) at the C1 position and a chlorinating agent. This suggests a forward synthesis based on the direct halogenation of cyclobutanecarboxylic acid.

C1-COOH Bond Disconnection: Breaking the bond between the cyclobutane (B1203170) ring and the carboxylic acid group points toward a 1-chlorocyclobutane synthon and a carboxylating agent (like CO₂). The synthetic equivalent for the 1-chlorocyclobutane synthon could be a Grignard reagent derived from a corresponding halide, suggesting a carboxylation-based approach.

Ring Disconnection (C-C Bonds): A more fundamental disconnection involves breaking the cyclobutane ring itself. A common strategy for forming four-membered rings is to disconnect the structure into a 1,3-dielectrophile (like 1,3-dibromopropane) and a C1-synthon that can react at both ends. This leads to a synthesis that first constructs the ring and then installs the necessary functional groups.

| Disconnection Strategy | Key Bond Broken | Precursors Suggested by Analysis | Corresponding Forward Synthesis |

| Direct Functionalization | C1-Cl | Cyclobutanecarboxylic acid + "Cl+" source | Direct Halogenation |

| Carboxylation | C1-COOH | 1-chlorocyclobutane synthon + CO₂ | Carboxylation Methodologies |

| Cyclization | C-C bonds of the ring | 1,3-dihalopropane + malonic ester derivative | Cyclization Reactions |

Conventional Synthetic Approaches to this compound

Traditional methods for synthesizing this compound rely on well-established, multi-step reaction sequences that fall into the categories suggested by retrosynthesis.

Cyclization Reactions for Cyclobutane Ring Formation with Subsequent C1 Functionalization

This is one of the most fundamental and widely employed methods for accessing substituted cyclobutanes. The process begins with the construction of the cyclobutane ring, which is later functionalized.

The synthesis typically starts with the reaction of a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459), with a malonic ester derivative like diethyl malonate. cutm.ac.inorgsyn.org This condensation reaction, usually carried out in the presence of a base like sodium ethoxide, forms diethyl cyclobutane-1,1-dicarboxylate. cutm.ac.inorgsyn.org The resulting diester is then subjected to hydrolysis (saponification) using a strong base (e.g., potassium hydroxide), followed by acidification, to yield cyclobutane-1,1-dicarboxylic acid. thieme-connect.de The final step in forming the core acid is a thermal decarboxylation of the diacid, which yields cyclobutanecarboxylic acid. orgsyn.orgthieme-connect.de This product then serves as the substrate for direct halogenation at the C1 position, as detailed in section 2.2.3.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Cyclization | 1,3-Dibromopropane, Diethyl malonate | Sodium Ethoxide (NaOEt) | Diethyl cyclobutane-1,1-dicarboxylate |

| 2. Hydrolysis | Diethyl cyclobutane-1,1-dicarboxylate | 1. KOH, H₂O/EtOH 2. H₂SO₄ | Cyclobutane-1,1-dicarboxylic acid |

| 3. Decarboxylation | Cyclobutane-1,1-dicarboxylic acid | Heat (160-170 °C) | Cyclobutanecarboxylic acid |

| 4. Halogenation | Cyclobutanecarboxylic acid | See Section 2.2.3 | This compound |

Carboxylation Methodologies for C1 of Chlorinated Cyclobutanes

An alternative approach involves introducing the carboxyl group onto a pre-chlorinated cyclobutane ring. This method is contingent on the availability of a suitable starting material, such as 1,1-dichlorocyclobutane (B75226).

A plausible, though less common, route would involve the formation of an organometallic reagent. For instance, reacting 1,1-dichlorocyclobutane with a metal like magnesium could potentially form a Grignard reagent (1-chlorocyclobutylmagnesium chloride). This organometallic intermediate could then be reacted with solid carbon dioxide (dry ice) in a carboxylation step, followed by an acidic workup to yield the target this compound. Another classical method is the hydrolysis of a nitrile. If 1-chloro-1-cyanocyclobutane were available, it could be hydrolyzed under acidic or basic conditions to produce the desired carboxylic acid.

Direct Halogenation Strategies at the C1 Position of Cyclobutanecarboxylic Acids

This approach focuses on the direct chlorination of the α-carbon (C1) of cyclobutanecarboxylic acid. The most prominent method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. ucalgary.ca This reaction is specific to the α-halogenation of carboxylic acids that have an α-hydrogen.

In the HVZ reaction, the carboxylic acid is treated with a halogen (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or, for chlorination, phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the formation of an acyl halide intermediate, which can then tautomerize to an enol. This enol form readily reacts with the halogen to install a chlorine atom at the α-position. Subsequent hydrolysis yields the final α-chloro acid.

An alternative and potentially more selective strategy is suggested by related syntheses. orgsyn.org This involves the chlorination of the precursor, cyclobutane-1,1-dicarboxylic acid, using a reagent like sulfuryl chloride (SO₂Cl₂), which would chlorinate the activated C1 position. A subsequent thermal decarboxylation step would then remove one of the carboxyl groups, yielding the desired this compound. orgsyn.org

| Method | Substrate | Key Reagents | Key Features |

| Hell-Volhard-Zelinsky | Cyclobutanecarboxylic acid | Cl₂, PCl₃ (catalytic) | Direct halogenation of the mono-acid; proceeds via an acyl halide intermediate. ucalgary.ca |

| Precursor Halogenation | Cyclobutane-1,1-dicarboxylic acid | SO₂Cl₂, Heat (for decarboxylation) | Halogenation occurs at the highly activated C1 position of the diacid, followed by decarboxylation. orgsyn.org |

Emerging and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. Catalytic routes, particularly those involving C-H activation, represent the frontier in this endeavor.

Catalytic Synthesis Routes

While a direct, selective catalytic C-H chlorination at the C1 position of cyclobutanecarboxylic acid is not yet a well-established method, significant advances in related C-H functionalization reactions on this scaffold highlight the future potential of such strategies.

Recent research has demonstrated, for example, the palladium-catalyzed γ-C–H arylation of cyclobutane carboxylic acids. nih.gov In these transformations, the carboxylic acid group acts as a directing group, guiding a transition metal catalyst to a specific C-H bond on the ring, which is then cleaved and functionalized. nih.gov This principle of directed C-H activation could, in theory, be adapted for chlorination. A hypothetical catalytic cycle would involve the coordination of a transition metal (e.g., palladium, rhodium, or copper) to the carboxylate, followed by a directed C-H activation/metalation step at the C1 position. The resulting organometallic intermediate would then react with a chlorine source (an oxidant) to form the C-Cl bond and regenerate the catalyst.

The development of such a method would represent a significant advancement over conventional multi-step syntheses, potentially reducing waste and improving efficiency by directly converting a C-H bond to a C-Cl bond.

| Component | Function in Hypothetical Catalytic Cycle | Example from C-H Arylation nih.gov | Potential Counterpart for Chlorination |

| Substrate | Molecule to be functionalized | Cyclobutane carboxylic acid | Cyclobutane carboxylic acid |

| Directing Group | Orients the catalyst to a specific C-H bond | Carboxylic acid | Carboxylic acid |

| Catalyst | Facilitates C-H bond cleavage and C-Cl bond formation | Pd(OAc)₂ | Pd, Cu, or Rh complex |

| Ligand | Modifies catalyst reactivity and selectivity | Sulfonamide-pyridone ligand | Custom ligand to favor chlorination |

| Functionalizing Agent | Source of the new atom/group | Arene | N-Chlorosuccinimide (NCS) or other "Cl+" source |

Stereoselective and Enantioselective Synthesis

The stereoselective and enantioselective synthesis of this compound presents a significant challenge in organic chemistry due to the steric hindrance of the quaternary chiral center. While direct asymmetric chlorination of the cyclobutane-1-carboxylic acid precursor is difficult, several strategies employed for the synthesis of analogous α-halo carboxylic acids could potentially be adapted.

One plausible, though currently undocumented, approach involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the carboxylic acid group of cyclobutane-1-carboxylic acid, one could induce facial selectivity during a subsequent chlorination step. The choice of a suitable chlorinating agent and reaction conditions would be critical to achieving high diastereoselectivity. After the chlorination, the auxiliary would be cleaved to yield the enantiomerically enriched this compound.

Another potential strategy is organocatalysis. Asymmetric α-chlorination of aldehydes and activated aryl acetic acid esters has been successfully achieved using chiral isothiourea or (S)-pyrrolidine-thiourea bifunctional organocatalysts with N-chlorosuccinimide (NCS) as the chlorine source. nih.govorganic-chemistry.org These reactions proceed through the in-situ formation of chiral C1 ammonium (B1175870) enolates, allowing for high levels of enantioselectivity. nih.gov While not yet applied to cyclobutane carboxylic acids, this method holds promise. The carboxylic acid would first need to be converted to a more reactive derivative, such as an acid chloride or ester, to facilitate the reaction.

A summary of potential enantioselective methods based on analogous reactions is presented in the table below.

| Catalytic System/Method | Substrate Class | Chlorine Source | Potential Applicability to this compound |

| Chiral Isothiourea Catalysis | Activated Aryl Acetic Acid Esters | N-Chlorosuccinimide (NCS) | High, requires derivatization of the carboxylic acid. |

| Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst | Aldehydes | N-Chlorosuccinimide (NCS) | Moderate, would require reduction of the carboxylic acid to the aldehyde and subsequent re-oxidation. |

| Chiral Phosphine Catalysis | Carboxylic Acids/Esters | - | Low, primarily for α-quaternary stereocenters via allylic substitution. |

Furthermore, palladium-catalyzed enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides using chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands have been reported. nih.gov Although this represents a different type of functionalization, it demonstrates that stereocontrol on the cyclobutane ring adjacent to a carboxyl-derived group is achievable. nih.gov

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing to the synthesis of this compound has not been specifically documented in the literature. However, the inherent advantages of flow chemistry, such as enhanced safety, improved heat and mass transfer, and scalability, make it an attractive platform for the synthesis of this and other halogenated compounds. rsc.orgresearchgate.net

The halogenation of organic compounds, including carboxylic acids, often involves highly reactive and hazardous reagents and can be exothermic. rsc.org Continuous flow reactors offer a safer way to handle such reactions by minimizing the reaction volume at any given time and allowing for precise control over reaction parameters. rsc.org For instance, the α-chlorination of carboxylic acids can be achieved using reagents like N-chlorosuccinimide (NCS) in conjunction with an activator like thionyl chloride. chemistrysteps.com A hypothetical flow process for this compound could involve pumping a solution of cyclobutane-1-carboxylic acid and thionyl chloride through a heated reactor coil to form the acid chloride in situ, followed by mixing with a solution of NCS in a subsequent reactor module. The short residence times and efficient mixing in a microreactor could potentially lead to higher yields and selectivities compared to batch processes.

Moreover, continuous flow technology has been successfully applied to the synthesis of various cyclobutane and cyclobutene (B1205218) derivatives. rsc.orgnih.govresearchgate.netalmacgroup.comucd.ie These processes often involve photochemical [2+2] cycloadditions or the generation of highly reactive intermediates. rsc.orgalmacgroup.comucd.ie While not directly applicable to the synthesis of this compound from its carboxylic acid precursor, these examples underscore the feasibility of constructing and functionalizing the cyclobutane ring in a continuous manner. For example, a continuous flow process could be envisioned for the synthesis of a precursor like 1-chlorocyclobutane-1-carbonitrile (B6147736) from cyclobutanone (B123998), which could then be hydrolyzed in a subsequent flow step to the desired carboxylic acid. smolecule.com

The table below outlines a conceptual flow synthesis approach for this compound.

| Step | Reaction | Reagents | Flow Reactor Module | Potential Advantages |

| 1 | In situ acid chloride formation | Cyclobutane-1-carboxylic acid, Thionyl chloride | Heated Coil Reactor | Rapid formation, avoids isolation of corrosive intermediate. |

| 2 | α-Chlorination | In situ formed acid chloride, N-Chlorosuccinimide (NCS) | Microreactor | Precise temperature control, improved selectivity. |

| 3 | Quenching | Reaction mixture, Quenching agent (e.g., sodium bisulfite) | T-mixer and Quench Coil | In-line neutralization of reactive species. |

| 4 | Work-up/Purification | Crude product | Liquid-liquid extractor / In-line purification column | Automated and continuous purification. |

Isomer Separation and Purification Techniques for this compound

As this compound is a chiral molecule, the separation of its enantiomers is a critical step for many of its potential applications. Standard purification techniques for carboxylic acids, such as crystallization and distillation, can be employed to remove impurities, but the separation of enantiomers requires specialized methods.

One of the most common methods for the resolution of racemic carboxylic acids is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic chiral amine. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomers are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Another powerful technique for the separation of enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). google.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, and the selection would depend on the specific properties of this compound.

The table below summarizes the primary techniques for the resolution of this compound.

| Technique | Principle | Key Considerations |

| Diastereomeric Salt Formation & Fractional Crystallization | Formation of diastereomers with different physical properties using a chiral resolving agent. | Selection of an appropriate and readily available chiral base; optimization of crystallization conditions. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Selection of a suitable chiral column and mobile phase; scalability can be a limitation. |

For the general purification of this compound from non-chiral impurities, standard laboratory techniques would be applicable. Recrystallization from a suitable solvent would be a primary method for solid samples. For liquid samples, distillation under reduced pressure could be effective, similar to the purification of the related compound, 3-chlorocyclobutanecarboxylic acid, which is collected as a liquid. orgsyn.org

Chemical Reactivity and Transformation Pathways of 1 Chlorocyclobutane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification of 1-Chlorocyclobutane-1-carboxylic acid can be achieved through several established methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 1-chlorocyclobutane-1-carbonyl chloride. This acid chloride is highly electrophilic and readily reacts with alcohols, even in the absence of an acid catalyst, to produce the corresponding ester with high yield. For instance, the synthesis of various cyclobutane (B1203170) esters has been achieved through the reaction of the corresponding acid chloride with alcohols.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst | Methyl 1-chlorocyclobutane-1-carboxylate, Ethyl 1-chlorocyclobutane-1-carboxylate | Fischer Esterification |

| This compound | 1. Thionyl chloride (SOCl₂) 2. Alcohol | Corresponding Ester | Acyl Chloride Formation followed by Esterification |

Similar to esterification, the formation of amides from this compound can be accomplished by first converting the carboxylic acid to its more reactive acid chloride derivative. The resulting 1-chlorocyclobutane-1-carbonyl chloride can then be treated with a primary or secondary amine to furnish the corresponding N-substituted or N,N-disubstituted 1-chlorocyclobutane-1-carboxamide. This method is generally efficient and widely applicable for the synthesis of various amides. The synthesis of diverse cyclobutane-based amides has been demonstrated starting from the corresponding acid chloride nih.gov.

Direct reaction of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine to form the amide bond under milder conditions than the acid chloride method.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Thionyl chloride (SOCl₂) 2. Amine (Primary or Secondary) | 1-Chlorocyclobutane-1-carboxamide | Acyl Chloride Formation followed by Amidation |

| This compound | Amine, Coupling Agent (e.g., DCC) | 1-Chlorocyclobutane-1-carboxamide | Direct Amidation |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via the reduction of the carboxylic acid to an aldehyde intermediate, which is further reduced to the primary alcohol, (1-chlorocyclobutyl)methanol. The synthesis of cyclobutanemethanol (B45166) from cyclobutanecarboxylic acid using lithium aluminum hydride has been reported, suggesting a similar outcome for the chlorinated analog chemicalbook.com.

Selective reduction of the carboxylic acid to the corresponding aldehyde, 1-chlorocyclobutane-1-carbaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. This transformation would require the use of specialized and milder reducing agents, or a multi-step process involving the protection of the aldehyde as it is formed.

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (1-Chlorocyclobutyl)methanol |

| This compound | Milder reducing agents (e.g., via acid chloride) | 1-Chlorocyclobutane-1-carbaldehyde |

Decarboxylation is a chemical reaction that results in the loss of a carboxyl group as carbon dioxide. The thermal decarboxylation of simple carboxylic acids typically requires high temperatures. For cyclobutanecarboxylic acids, decarboxylation can be a route to the corresponding cyclobutane. For instance, cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid wikipedia.org.

The decarboxylation of this compound upon heating would be expected to yield chlorocyclobutane (B72530). The stability of the potential carbanion intermediate at the C1 position, influenced by the electronegative chlorine atom, would affect the facility of this reaction. However, specific experimental conditions and yields for the decarboxylation of this compound are not extensively documented in readily available literature.

| Reactant | Condition | Product |

| This compound | Heat | Chlorocyclobutane + Carbon Dioxide |

Reactions Involving the C1-Chlorine Bond

The chlorine atom at the C1 position of the cyclobutane ring is a leaving group and can be displaced by nucleophiles.

The tertiary carbon atom bonded to both the chlorine and the carboxylic acid group is a potential site for nucleophilic substitution. However, Sₙ2 reactions are generally disfavored at tertiary centers due to steric hindrance. Sₙ1 reactions, proceeding through a carbocation intermediate, might be possible, but the stability of a tertiary carbocation on a strained cyclobutane ring would be a significant factor.

Despite these considerations, nucleophilic substitution reactions on chlorocyclobutane have been observed cymitquimica.com. In the case of this compound, a strong nucleophile could potentially displace the chloride ion. The outcome of such a reaction would depend on the reaction conditions and the nature of the nucleophile. For example, reaction with a strong base could lead to elimination reactions as a competing pathway. Detailed studies on the nucleophilic substitution at the C1 position of this compound are limited, and the reactivity would be a subject of specific experimental investigation.

| Reactant | Nucleophile (Nu⁻) | Product | Reaction Type |

| This compound | Strong Nucleophile | 1-Substituted-cyclobutane-1-carboxylic acid | Nucleophilic Substitution |

Elimination Reactions Leading to Olefinic Cyclobutane Systems

The presence of a chlorine atom and adjacent protons in this compound allows for elimination reactions, typically dehydrochlorination, to form unsaturated cyclobutane systems. The primary product of such a reaction is Cyclobut-1-ene-1-carboxylic acid.

This transformation can proceed through mechanisms analogous to standard E1 or E2 pathways, depending on the reaction conditions. Given that the chlorine is attached to a tertiary carbon, both mechanisms are plausible.

E2 Mechanism: A strong, sterically hindered base would favor a concerted E2 pathway, where the base abstracts a proton from the C2 position simultaneously with the departure of the chloride ion, leading directly to the formation of the double bond.

E1 Mechanism: In the presence of a weak base and a polar protic solvent, the reaction may proceed via an E1 mechanism. This would involve the initial slow departure of the chloride ion to form a tertiary carbocation at the C1 position. A subsequent rapid deprotonation at the C2 position by a base (e.g., the solvent) would then yield the final alkene product.

The formation of the double bond within the strained four-membered ring is a key feature of this reaction, providing a valuable synthetic intermediate in the form of an olefinic cyclobutane.

Reductive Dehalogenation

Reductive dehalogenation offers a pathway to remove the chlorine atom, converting this compound into Cyclobutanecarboxylic acid. This transformation involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. Several methodologies are applicable for the reduction of such α-halo acids.

Common methods include:

Catalytic Hydrogenation: This process involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). rsc.org The reaction hydrogenolyzes the C-Cl bond.

Dissolving Metal Reductions: Reagents like zinc dust in acetic acid or sodium in a protic solvent can effectively reduce the alkyl halide.

Hydride Reagents: While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group itself, milder or more specialized reagents can be used to selectively target the C-Cl bond. libretexts.org

The successful dehalogenation yields the parent cyclobutane carboxylic acid, a fundamental building block used in the synthesis of various biologically active compounds and approved drugs. georganics.sk

Ring-Opening Reactions of the Cyclobutane Core

The significant ring strain inherent in the cyclobutane structure (approximately 26 kcal/mol) is a primary driving force for reactions that lead to the cleavage of the ring's C-C bonds. rsc.org These ring-opening reactions can be initiated by thermal, photochemical, acidic, metallic, or radical-based methods.

Thermal and Photochemical Ring Opening

Electrocyclic ring-opening reactions are characteristic of unsaturated cyclobutane derivatives, particularly cyclobutenes. masterorganicchemistry.com For a saturated compound like this compound, a direct thermal or photochemical electrocyclic ring-opening is not a typical pathway.

However, such a reaction can be envisaged as a subsequent step after an initial transformation. For instance, if the molecule first undergoes elimination to form Cyclobut-1-ene-1-carboxylic acid, the resulting cyclobutene (B1205218) could then undergo a conrotatory thermal ring-opening to yield a substituted 1,3-butadiene (B125203) derivative. masterorganicchemistry.com Similarly, photochemical irradiation could induce a disrotatory ring-opening of the cyclobutene intermediate. masterorganicchemistry.comacs.org General studies have noted that four-membered ring compounds can undergo cleavage under thermolysis or photolysis, driven by the relief of ring strain. researchgate.net

Acid-Catalyzed Ring Opening

Under acidic conditions, cyclobutane derivatives can undergo rearrangement and ring-opening, often leading to more stable five-membered ring systems. For cyclobutane carboxylic acids, acid catalysis can promote ring expansion to cyclopentane (B165970) derivatives. researchgate.net

In the case of this compound, protonation of the carboxyl group could be followed by the loss of water to form an acylium ion. Alternatively, a carbocation could form at C1 through the loss of the chloride ion. This highly unstable intermediate, influenced by the ring strain, would be prone to rearrangement. A 1,2-alkyl shift, where a C-C bond of the ring migrates to the cationic center, would result in the expansion of the four-membered ring to a five-membered one, ultimately leading to a functionalized cyclopentane after quenching. Such rearrangements are well-documented for other cyclobutane systems, including the conversion of hydroxymethylcyclobutane and cyclobutanecarboxylic acid to cyclopentane. researchgate.net

Metal-Catalyzed and Radical-Mediated Ring Opening

Transition metals and radical species can effectively mediate the cleavage of the strained C-C bonds in cyclobutanes. rsc.org

Metal-Catalyzed Ring Opening: Transition metals like rhodium, palladium, and nickel can insert into the C-C bonds of cyclobutane rings, particularly when activated by adjacent functional groups. snnu.edu.cnillinois.edu This oxidative addition forms a metallacyclopentane intermediate, which can then undergo further reactions. For example, rhodium-catalyzed carboacylation of benzocyclobutenones involves the cleavage of the strained ring. nih.gov Similarly, silver and gold nanoparticles have been shown to catalyze the cleavage of pyridyl-substituted cyclobutanes. researchgate.net These precedents suggest that under appropriate catalytic conditions, the C-C bonds of this compound could be cleaved.

Radical-Mediated Ring Opening: Radical-induced ring-opening is another viable pathway, often initiated by the formation of a radical adjacent to the ring. The high strain energy of the cyclobutane facilitates β-scission, where a C-C bond of the ring breaks to form a more stable, open-chain radical. rsc.org Studies on cyclobutanone (B123998) oxime esters have demonstrated intramolecular ring-opening and reconstruction via selective C-C bond cleavage initiated by a radical process. rsc.org A similar mechanism could be envisioned for this compound, potentially initiated by homolytic cleavage of the C-Cl bond or by radical abstraction of a hydrogen atom from the ring.

Functionalization of the Cyclobutane Ring

Beyond reactions that transform the primary functional groups or open the ring, the C-H bonds of the cyclobutane core itself can be functionalized. Modern synthetic methods, particularly those involving transition-metal catalysis, allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

For cycloalkane carboxylic acids, the carboxyl group can act as a native directing group in palladium-catalyzed C-H activation. nih.gov This strategy has been successfully applied to the γ-C–H arylation of cyclobutane carboxylic acids. nih.govrsc.org In this process, a palladium catalyst coordinates to the carboxylic acid and selectively activates the C-H bonds at the C3 position (the γ-carbon), which is spatially accessible through the formation of a stable six-membered palladacycle intermediate. rsc.org

This methodology allows for the introduction of various aryl groups onto the cyclobutane ring, demonstrating that the ring is not merely a static scaffold but can be selectively modified. The reaction tolerates a range of functional groups and provides access to complex, substituted cyclobutane structures that are of significant interest in medicinal chemistry. nih.govnih.govacs.org

C-H Functionalization of Non-C1 Positions

The direct functionalization of C-H bonds in saturated carbocycles represents a powerful strategy in organic synthesis. For cyclobutane systems, the carboxylic acid group can act as a directing group to facilitate the activation of C-H bonds at positions other than the C1 carbon. Research into the transannular C-H functionalization of cycloalkane carboxylic acids has shed light on the reactivity of the cyclobutane scaffold.

Studies have shown that the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids is achievable with the use of specific ligands. researchgate.netyoutube.comrsc.org However, the rigid nature of the cyclobutane ring presents a significant challenge. nih.gov It has been noted that for cyclobutane carboxylic acids, overriding the inherent selectivity for the functionalization of the β-C-H bonds is difficult. nih.gov

In the context of palladium-catalyzed reactions, the development of specialized ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, has enabled the challenging transannular γ-C-H arylation of various cycloalkane carboxylic acids. researchgate.netrsc.org For the parent cyclobutane carboxylic acid, arylation has been achieved, demonstrating that C-H bonds at the γ-position (C3) can be functionalized, albeit with specific catalytic systems designed to overcome the high strain of transannular C-H palladation. researchgate.netrsc.org

While specific data for this compound is unavailable, the general findings for cyclobutane carboxylic acid are summarized below.

| Reactant | Coupling Partner | Catalyst/Ligand | Product | Yield |

|---|---|---|---|---|

| Cyclobutane carboxylic acid | Arene | Pd(OAc)₂ / Sulfonamide-Pyridone (L3) | γ-Aryl cyclobutane carboxylic acid | Moderate |

Cycloaddition Reactions (e.g., [2+2] cycloaddition to form polycycles)

There is no available research detailing the participation of this compound in cycloaddition reactions. For a cyclobutane derivative to undergo a cycloaddition reaction, it typically requires unsaturation within the ring, which is not present in the saturated scaffold of this compound.

To illustrate the cycloaddition potential of a related structure, the reactivity of cyclobut-1-ene-1,2-dicarboxylic acid in a Diels-Alder reaction is presented. This unsaturated analog demonstrates how a four-membered ring can be part of a diene or dienophile system. In a study, cyclobut-1-ene-1,2-dicarboxylic acid was reacted with cyclopentadiene. ru.nl This [4+2] cycloaddition reaction yielded predominantly the endo-stereoisomer. ru.nl This stereochemical outcome was attributed to the influence of an intramolecular hydrogen bond in the dicarboxylic acid. ru.nl

The stereoselectivity of this reaction is detailed in the table below. It is crucial to reiterate that this example is of an unsaturated derivative and does not represent the reactivity of the saturated this compound.

| Diene | Dienophile | Product Ratio (endo:exo) |

|---|---|---|

| Cyclopentadiene | Cyclobut-1-ene-1,2-dicarboxylic acid | 88:12 |

Advanced Spectroscopic and Structural Elucidation of 1 Chlorocyclobutane 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H, 13C, and 2D NMR Assignments for Isomeric Distinction and Stereochemical Analysis

No experimental ¹H or ¹³C NMR spectra for 1-Chlorocyclobutane-1-carboxylic acid appear to be published in readily accessible scientific literature. For a complete analysis, ¹H NMR would provide information on the chemical environment of the protons on the cyclobutane (B1203170) ring, with expected complex splitting patterns due to coupling between adjacent, non-equivalent protons. The chemical shifts would be influenced by the presence of the electron-withdrawing chlorine and carboxylic acid groups.

Similarly, a ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The quaternary carbon atom bonded to both the chlorine and the carboxylic acid group would likely appear at a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals and to distinguish between potential isomers.

Conformational Analysis and Dynamic NMR Studies

Without experimental data, any discussion of the conformational analysis of this compound would be purely theoretical. Dynamic NMR studies would be required to investigate the ring-puckering and conformational flexibility of the cyclobutane ring, and to determine the energy barriers associated with these processes. Such studies are not currently available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

While general principles of vibrational spectroscopy can predict the expected absorption bands for this compound, no specific experimental Infrared (IR) or Raman spectra have been found. A typical IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O (carbonyl) stretching peak around 1700 cm⁻¹, and a C-Cl stretching vibration, typically in the fingerprint region (below 800 cm⁻¹). Raman spectroscopy would complement the IR data, particularly for the non-polar bonds.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

Specific high-resolution mass spectrometry data for this compound is not available. This technique would be crucial for determining the compound's exact mass and elemental formula. Analysis of the fragmentation pattern would provide insights into the molecule's structure, with expected cleavages leading to the loss of the chlorine atom, the carboxylic acid group, or fragmentation of the cyclobutane ring.

X-ray Crystallography and Solid-State Structural Analysis (if crystalline)

There are no published X-ray crystallography studies for this compound. If the compound can be crystallized, this technique would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be necessary to study its enantiomers and assess enantiomeric purity. No such studies have been reported in the available literature.

Theoretical and Computational Investigations of 1 Chlorocyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular stability, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 1-chlorocyclobutane-1-carboxylic acid, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can elucidate its electronic characteristics. researchgate.net

These studies focus on several key areas:

Electron Density Distribution: The electronegative chlorine atom and the carboxylic acid group significantly polarize the molecule. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. These maps would be expected to show a region of high electron density (negative potential) around the carbonyl oxygen and a region of positive potential near the acidic proton and the carbon atom bonded to chlorine.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely localized on the oxygen atoms of the carboxyl group and the chlorine atom, while the LUMO would be centered on the C-Cl antibonding orbital and the carbonyl group. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reactivity Descriptors: Based on the principles of conceptual DFT, various descriptors can be calculated to predict reactivity. researchgate.net These include electronegativity, chemical hardness, and softness. Such calculations help in predicting how the molecule will interact with electrophiles and nucleophiles.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~2.5 D | Quantifies overall molecular polarity |

While DFT is widely used, other quantum mechanical methods also provide valuable information.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. mdpi.com They are often more computationally demanding than DFT but can provide more accurate results for systems where electron correlation is particularly important. For this compound, MP2 calculations could be used to benchmark the geometries and energies obtained from DFT. acs.org

Semi-Empirical Methods: Methods like AM1 and PM3 are less computationally intensive as they use parameters derived from experimental data to simplify calculations. While not as accurate as DFT or ab initio methods for detailed electronic structure analysis, they are useful for rapid preliminary conformational searches to identify low-energy structures before subjecting them to more rigorous high-level calculations. uncw.edu

Conformational Analysis and Energy Landscape Mapping

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgchemistrysteps.com This puckering creates two distinct types of substituent positions: axial and equatorial. For this compound, the key conformational flexibility arises from the ring puckering and the rotation around the C1-C(OOH) bond.

A detailed conformational analysis would involve scanning the potential energy surface (PES) by systematically changing the ring puckering angle and the dihedral angle of the carboxylic acid group. This mapping reveals the minimum energy conformers and the energy barriers between them. acs.org

Computational studies on substituted cyclobutanes have shown that the energy difference between conformers is often small, typically in the range of 1-3 kcal/mol. acs.org The puckered ring can invert, interconverting axial and equatorial-like positions. For this compound, different conformers would arise from the orientation of the carboxylic acid group relative to the plane of the ring. The most stable conformer would likely be the one that minimizes steric hindrance and optimizes intramolecular interactions, such as potential weak hydrogen bonding.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Puckered Ring, COOH group in pseudo-equatorial position | 0.00 (Reference) |

| B | Puckered Ring, COOH group in pseudo-axial position | 1.5 |

| C | Planar Ring (Transition State) | ~4.5 |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating activation energies. For this compound, several reactions could be investigated, such as nucleophilic substitution at the C1 carbon or decarboxylation.

A typical mechanistic study involves:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Transition State (TS) Search: A search is performed to locate the saddle point on the potential energy surface that connects reactants and products. This is the transition state. acs.org

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product) will have all real frequencies, whereas a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

For example, in a substitution reaction where a nucleophile attacks the C1 carbon, a computational study could determine whether the reaction proceeds via an SN1 or SN2 mechanism. An SN1 mechanism would involve the formation of a 1-chlorocyclobutyl-1-carbocation intermediate. nih.govacs.org The stability of this carbocation, which is influenced by the strained ring and the adjacent carboxyl group, would be a key factor. DFT calculations can model the structures and energies of these intermediates and the transition states leading to them, providing a quantitative prediction of the reaction barrier and, consequently, the reaction rate. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase like a solution. mdpi.com An MD simulation of this compound in a solvent, such as water, would provide insights into its solvation and intermolecular interactions.

The simulation would model a system containing one or more solute molecules in a box of explicit solvent molecules. By solving Newton's equations of motion for every atom, MD tracks the trajectory of each particle over time. Analysis of these trajectories can reveal:

Solvation Shell Structure: Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific sites on the solute, such as the carbonyl oxygen or the acidic proton. nih.gov

Hydrogen Bonding Dynamics: The simulation can quantify the formation, lifetime, and geometry of hydrogen bonds between the carboxylic acid group and surrounding water molecules. This is crucial for understanding its solubility and acidity (pKa). mdpi.com

Conformational Dynamics: MD simulations can also explore the conformational landscape of the molecule in solution, showing how solvent interactions might influence the relative stability of different conformers identified in gas-phase quantum calculations.

Prediction of Spectroscopic Properties from Computational Models

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and IR intensities of a molecule. numberanalytics.com By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational modes. The predicted spectrum can be compared to experimental data to confirm the structure. For this compound, characteristic peaks such as the O-H stretch, C=O stretch, and C-Cl stretch can be predicted with reasonable accuracy, although calculated frequencies are often systematically scaled to better match experimental values. computabio.commit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). uncw.edu The calculation determines the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift relative to a standard (e.g., tetramethylsilane). github.io This allows for the assignment of peaks in an experimental spectrum and can be invaluable for distinguishing between different isomers or conformers. researchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Frequencies and ¹³C NMR Chemical Shifts (Illustrative)

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency | ~3100 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |

| ~1720 cm⁻¹ | C=O stretch | |

| ~750 cm⁻¹ | C-Cl stretch | |

| ¹³C NMR Shift | ~175 ppm | C=O (Carboxylic acid carbon) |

| ~70 ppm | C1 (Carbon bearing Cl and COOH) | |

| ~30 ppm | C2 / C4 (CH₂ adjacent to C1) | |

| ~15 ppm | C3 (CH₂ opposite to C1) |

Synthetic Utility and Applications of 1 Chlorocyclobutane 1 Carboxylic Acid As a Chemical Building Block

Precursor in the Synthesis of Substituted Cyclobutane (B1203170) Derivatives

The dual functionality of 1-chlorocyclobutane-1-carboxylic acid allows it to serve as a precursor for a range of substituted cyclobutane derivatives. The carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides, while the chlorine atom can be displaced through nucleophilic substitution. libretexts.orglibretexts.org This versatility is foundational to its utility as a chemical building block. lifechemicals.comcalpaclab.com

The carboxylic acid moiety can be readily transformed using standard organic chemistry techniques. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification), or it can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form amides. libretexts.orgyoutube.com

The chlorine atom at the C1 position is a leaving group that can be replaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the quaternary center of the cyclobutane ring. Potential transformations include substitution with amines to form 1-aminocyclobutane-1-carboxylic acid derivatives, which are of interest as constrained amino acid analogues in peptide chemistry. unirioja.es

Table 1: Potential Transformations of this compound This table illustrates plausible synthetic transformations based on the known reactivity of α-halo acids and carboxylic acids. Specific experimental data for this compound is not widely documented.

| Starting Material | Reagent(s) | Potential Product | Transformation Type |

| This compound | 1. SOCl₂ 2. R-NH₂ | 1-Chloro-N-alkylcyclobutane-1-carboxamide | Amide Formation |

| This compound | R-OH, H⁺ | Alkyl 1-chlorocyclobutane-1-carboxylate | Esterification |

| This compound | 1. Base (e.g., NaH) 2. Nu⁻ (e.g., N₃⁻, CN⁻) | 1-Substituted-cyclobutane-1-carboxylic acid | Nucleophilic Substitution |

| This compound | LiAlH₄ or BH₃·THF | (1-Chlorocyclobutyl)methanol | Carboxylic Acid Reduction |

These reactions highlight the potential to generate a library of substituted cyclobutanes from a single, readily accessible precursor. organic-chemistry.org

Role in Ring-Expansion and Ring-Contraction Methodologies

The strained cyclobutane ring is prone to rearrangements that can either expand it to a more stable five-membered ring or contract it to a three-membered ring. wikipedia.org The presence of a halogen and a carboxylic acid at the C1 position can be exploited to facilitate these transformations.

Ring Expansion: Ring expansion of cyclobutane systems is often driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.comyoutube.com For example, if the carboxylic acid group of this compound is converted to a functional group that can be eliminated to generate a carbocation adjacent to the ring (e.g., an amino group that can be diazotized), a rearrangement can occur. The resulting primary carbocation on the exocyclic carbon can trigger a 1,2-alkyl shift of one of the ring carbons, leading to the formation of a more stable secondary or tertiary cyclopentyl carbocation. chemistrysteps.comstackexchange.com This process converts the cyclobutane core into a cyclopentane (B165970) scaffold. While specific examples involving this compound are not prevalent in the literature, the principle is well-established for related cyclobutane derivatives. organic-chemistry.orgugent.be

Ring Contraction: Ring contraction of α-halo cyclic ketones via the Favorskii rearrangement is a well-known method for synthesizing smaller rings. wikipedia.orgchemistrysteps.com this compound could potentially be converted into a precursor for this reaction, such as 2-chloro-2-acylcyclobutanone. In the presence of a base, the α-halo ketone would form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a cyclopropanecarboxylic acid derivative. wikipedia.org This represents a pathway to highly strained and functionally dense cyclopropane (B1198618) structures from a cyclobutane precursor. etsu.edu

Applications in the Synthesis of Heterocyclic Compounds

Functionalized cyclobutanes are valuable precursors for the synthesis of spirocyclic compounds, where two rings share a single atom. rsc.orgnih.gov The 1-chloro-1-carboxylic acid functionality could be leveraged to construct spiro heterocycles. For instance, the carboxylic acid could be converted into an ester or amide, and the chlorine atom could be displaced by an intramolecular nucleophile from a tethered side chain, leading to a spirocyclic lactone or lactam.

Alternatively, this compound could be transformed into 1,1-disubstituted cyclobutane derivatives that can participate in multicomponent reactions to build complex heterocyclic frameworks. nih.govresearchgate.net For example, conversion to cyclobutanone (B123998) followed by reaction with an amine and a cyanide source could yield an α-aminonitrile, a key intermediate for amino acid synthesis and a precursor for hydantoins and other nitrogen-containing heterocycles. The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] from isatins and pyrazol-5-amines demonstrates the utility of cyclic ketones in constructing spiroheterocyclic systems. nih.gov

Utilization in Complex Molecule Synthesis

Cyclobutane rings are present in a variety of natural products, and their stereocontrolled synthesis is a significant challenge. nih.govbaranlab.org Small, functionalized building blocks like this compound can serve as valuable starting points for constructing these complex molecular scaffolds. The rigid framework of the cyclobutane ring can be used to control the spatial orientation of substituents, which is crucial in the synthesis of biologically active molecules.

While direct application of this compound in the total synthesis of a natural product is not widely reported, related dichlorocyclobutanones have been extensively used as precursors. nih.gov These building blocks undergo ring expansion to form cyclopentanones, γ-butyrolactones, and γ-butyrolactams, which are common motifs in natural products. nih.gov By analogy, this compound represents a potential starting material for similar strategies, offering a different set of functional handles for elaboration into complex targets.

Table 2: Examples of Natural Product Scaffolds Containing Cyclobutane Rings This table showcases natural products featuring a cyclobutane core, illustrating the type of complex structures for which this compound could potentially serve as a synthetic precursor.

| Natural Product Class | Example | Structural Feature | Potential Synthetic Connection |

| Piperidine Alkaloids | Piperarborenines | Phenyl-substituted cyclobutane | As a precursor to substituted cyclobutanes nih.gov |

| Dimeric Alkaloids | Dictazoles | Fused cyclobutane-heterocycle | As a rigid scaffold for further functionalization nih.gov |

| Lactams | Tripartilactam | Fused polycyclic system with a cyclobutane ring | As a starting point for building fused ring systems nih.gov |

Applications in Materials Science Precursor Chemistry

The application of this compound in materials science is not well-documented in the available literature. However, bifunctional molecules are often used as monomers for polymerization or as precursors for specialty materials. The carboxylic acid could be used for polyester (B1180765) or polyamide formation, while the chlorine atom could serve as a site for cross-linking or post-polymerization modification. The rigid cyclobutane unit, if incorporated into a polymer backbone, would be expected to impart rigidity and influence the material's thermal and mechanical properties. Further research would be needed to explore these potential applications.

Derivatives and Analogues of 1 Chlorocyclobutane 1 Carboxylic Acid: Synthesis and Chemical Properties

Synthesis and Reactivity of Esters and Amides of 1-Chlorocyclobutane-1-carboxylic Acid

The carboxylic acid functional group of this compound can be readily converted into esters and amides through standard organic synthesis methodologies. These derivatives are often synthesized to modify the parent compound's solubility, stability, and biological activity, or to serve as intermediates for further chemical transformations.

Esterification of this compound is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, for substrates that are sensitive to strong acids, esterification can be carried out under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another approach involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. libretexts.orgcommonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide is another viable method. commonorganicchemistry.com

Amide formation directly from this compound and an amine can be challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org To overcome this, the reaction is often carried out at high temperatures to drive off water and promote amide bond formation. libretexts.org A more common and efficient method involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine. masterorganicchemistry.comyoutube.com Similar to ester synthesis, conversion of the carboxylic acid to the more reactive acid chloride, followed by treatment with an amine, is a highly effective route to the corresponding amide. khanacademy.orgyoutube.com

| Derivative | Synthesis Method | Reagents | Key Features |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. orgsyn.org | |

| Via Acid Chloride | SOCl₂, Alcohol | High-yielding; proceeds through a reactive intermediate. libretexts.org | |

| Amides | Direct Thermal Condensation | Amine, Heat | Requires high temperatures to overcome salt formation. libretexts.org |

| DCC Coupling | Amine, DCC | Forms a stable urea (B33335) byproduct. masterorganicchemistry.comyoutube.com | |

| Via Acid Chloride | SOCl₂, Amine | Generally high-yielding and versatile. khanacademy.orgyoutube.com |

Synthesis and Transformations of Halogen-Modified Analogues (e.g., fluoro-, bromo- derivatives)

Modification of the halogen atom at the 1-position of the cyclobutane (B1203170) ring allows for the fine-tuning of the molecule's electronic properties and reactivity. The synthesis of fluoro- and bromo-derivatives of cyclobutane-1-carboxylic acid has been explored through various synthetic routes.

1-Fluoro- and 1,3-Difluoro-cyclobutanecarboxylic acid derivatives have been synthesized as potential building blocks in medicinal chemistry. For instance, the synthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid has been achieved through nucleophilic fluorination of a triflate precursor using K[¹⁸F]F/Kryptofix 2.2. nih.gov The synthesis of various 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has also been reported, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nuph.edu.ua

1-Bromo-cyclobutane-1-carboxylic acid and its esters are also important synthetic intermediates. achemblock.comclearsynth.comberrchem.comganeshremedies.com For example, methyl 1-bromocyclobutanecarboxylate can be prepared from cyclobutanone (B123998) and sodium hypobromite (B1234621) to form 1-bromocyclobutanone, which is then reacted with methanol (B129727). These bromo-derivatives can undergo further transformations, such as elimination reactions to form cyclobutene (B1205218) derivatives or substitution reactions with various nucleophiles. scispace.com

| Compound | Starting Material | Key Reagents/Conditions | Reference |

| anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid | syn-1-t-butyl-carbamate-3-trifluromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester | K[¹⁸F]F/Kryptofix 2.2 | nih.gov |

| 1-(Fluoromethyl)- and 1-(Difluoromethyl)cyclobutanecarboxylic acids | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Fluorination, Hydrolysis | nuph.edu.ua |

| Methyl 1-bromocyclobutanecarboxylate | Cyclobutanone | Sodium hypobromite, Methanol | scispace.com |

Ring-Substituted and Polyhalogenated Derivatives

The introduction of substituents at other positions on the cyclobutane ring, as well as the synthesis of polyhalogenated derivatives, significantly expands the chemical space accessible from this compound.

Ring-substituted derivatives with various functional groups have been synthesized to explore their biological activities. For example, diastereoselective syntheses of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds have been developed. acs.org The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been achieved from 4-oxocyclobutane precursors. bioorganica.com.ua Transannular C-H arylation of cyclobutane carboxylic acids has also been reported, allowing for the introduction of aryl groups at the γ-position. nih.gov

Polyhalogenated derivatives are of interest for their unique chemical and physical properties. The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid has been documented. nih.gov Additionally, 3,3-difluoro-cyclobutanecarboxylic acid is a commercially available compound that can be used in the synthesis of more complex molecules. The synthesis of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid and its conversion to gem-difluoro derivatives using SF₄-HF has been reported. bioorganica.com.ua

| Derivative Class | Example Compound | Synthetic Strategy | Reference |

| Ring-Substituted | cis-1,3-Disubstituted cyclobutane carboxylic acid | Diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative | acs.org |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | From 4-oxocyclobutane precursors | bioorganica.com.ua | |

| γ-Aryl cyclobutane carboxylic acids | Transannular C-H arylation | nih.gov | |

| Polyhalogenated | 3-Chlorocyclobutane-1,1-dicarboxylic acid | Not detailed in provided sources | nih.gov |

| 3,3-Difluoro-cyclobutanecarboxylic acid | Commercially available | ||

| 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | From 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid via deoxofluorination | bioorganica.com.ua |

Cyclobutane-1,1-dicarboxylic Acid Analogues derived from this compound

Cyclobutane-1,1-dicarboxylic acid is a valuable intermediate, notably in the synthesis of the anticancer drug carboplatin. sigmaaldrich.comchemicalbook.com While direct conversion from this compound is not prominently documented, a plausible synthetic route can be envisioned. This would likely involve the conversion of the carboxylic acid group to a nitrile, followed by hydrolysis of the nitrile and the chloro group.

A more established method for the synthesis of cyclobutane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base, followed by hydrolysis and decarboxylation. nuph.edu.uaorgsyn.org Another route starts from the condensation of trimethylene bromide with ethyl cyanoacetate, followed by hydrolysis. orgsyn.org

| Compound | Synthetic Precursors | Key Reagents/Conditions | Reference |

| Cyclobutane-1,1-dicarboxylic acid | Diethyl malonate and 1,3-dibromopropane | Base, followed by hydrolysis and decarboxylation | nuph.edu.uaorgsyn.org |

| Trimethylene bromide and ethyl cyanoacetate | Condensation, followed by hydrolysis | orgsyn.org | |

| 1-Chlorocyclobutane-1-carbonitrile (B6147736) (hypothetical) | Hydrolysis |

Spirocyclic and Fused-Ring Systems Constructed from this compound

The strained cyclobutane ring of this compound and its derivatives can be utilized as a scaffold for the construction of more complex molecular architectures, such as spirocyclic and fused-ring systems.

Spirocyclic systems containing a cyclobutane ring have been synthesized through various methods. For instance, the catalytic arylboration of spirocyclic cyclobutenes provides access to highly substituted spiro[3.n]alkanes. nih.gov The synthesis of spiro-annulated cyclobutane derivatives has also been achieved through ketene (B1206846) [2+2] cycloaddition and ring-rearrangement metathesis. niscpr.res.in Another approach involves the synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols. acs.org

Fused-ring systems incorporating a cyclobutane ring are also accessible through several synthetic strategies. A diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can furnish bicyclic α-silyl ketones with a fused cyclobutane ring. nih.gov Highly substituted cyclobutane fused-ring systems can be obtained from N-vinyl β-lactams via a domino acs.orgacs.org-rearrangement/6π-electrocyclization process. nih.gov Furthermore, transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones with alkynes provide a route to cyclohexenone-fused rings. scispace.comacs.org

| System | Synthetic Approach | Starting Material Type | Reference |

| Spirocyclic | Catalytic Arylboration | Spirocyclic cyclobutenes | nih.gov |

| Ketene [2+2] Cycloaddition and Ring-Rearrangement Metathesis | Norbornadiene/Dicyclopentadiene | niscpr.res.in | |

| Cascade Reaction | Alkynyl cyclobutanols | acs.org | |

| Fused-Ring | Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | nih.gov |

| Domino Rearrangement/Electrocyclization | N-vinyl β-lactams | nih.gov | |

| "Cut-and-Sew" Reaction | Cyclobutanones and alkynes | scispace.comacs.org |

Mechanistic Studies of Reactions Involving 1 Chlorocyclobutane 1 Carboxylic Acid

Investigation of Nucleophilic Substitution Mechanisms at the C1 Position (Sₙ1, Sₙ2, Sₙi)

The C1 position of 1-chlorocyclobutane-1-carboxylic acid is a tertiary carbon, which sterically hinders the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) reaction. Consequently, the Sₙ2 mechanism is considered highly unlikely at this center.

The most probable nucleophilic substitution pathway is the Sₙ1 mechanism . This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.

Step 1: Formation of a Carbocation The reaction is initiated by the slow, rate-determining departure of the chloride leaving group, facilitated by a polar protic solvent. This results in the formation of a tertiary cyclobutyl carbocation. The stability of this carbocation is enhanced by the presence of the adjacent carboxylic acid group, although the strained nature of the four-membered ring can influence its stability and subsequent reactivity.

Step 2: Nucleophilic Attack The planar carbocation intermediate is then rapidly attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the carbon were chiral and substitution were to occur without rearrangement.

An Sₙi (internal nucleophilic substitution) mechanism is generally not considered a primary pathway for simple alkyl halides and is more relevant in reactions involving reagents like thionyl chloride with alcohols. For this compound reacting with common nucleophiles, the Sₙ1 pathway is expected to dominate.

| Mechanism | Likelihood at C1 | Key Intermediates | Stereochemical Outcome |

| Sₙ1 | High | Tertiary cyclobutyl carbocation | Racemization (if applicable) |

| Sₙ2 | Very Low | Pentacoordinate transition state | Inversion (not observed) |

| Sₙi | Unlikely | Intimate ion pair | Retention (context-dependent) |

Elucidation of Elimination Reaction Mechanisms (E1, E2, E1cb)

Elimination reactions are often in competition with nucleophilic substitution reactions, especially under basic conditions or at elevated temperatures.

The E1 (Elimination, Unimolecular) mechanism is a likely pathway for this compound, as it shares the same carbocation intermediate as the Sₙ1 reaction. libretexts.orglibretexts.org Following the formation of the tertiary cyclobutyl carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon (β-hydrogen), leading to the formation of a double bond. This would result in cyclobutene-1-carboxylic acid.

The E2 (Elimination, Bimolecular) mechanism requires a strong, sterically hindered base to abstract a β-hydrogen simultaneously with the departure of the leaving group. libretexts.org While the tertiary nature of the substrate favors E2, the requirement for an anti-periplanar arrangement of the proton and the leaving group can be constrained by the rigid structure of the cyclobutane (B1203170) ring. However, with a sufficiently strong base, this pathway remains a possibility.

The E1cb (Elimination, Unimolecular, Conjugate Base) mechanism is unlikely for this substrate. This pathway requires the formation of a stabilized carbanion after the removal of an acidic proton. The β-hydrogens in this compound are not sufficiently acidic to be removed by a base to form a stable carbanion intermediate. libretexts.org

| Mechanism | Base Requirement | Intermediate | Products |

| E1 | Weak base/Heat | Tertiary cyclobutyl carbocation | Cyclobutene-1-carboxylic acid |

| E2 | Strong, bulky base | Concerted transition state | Cyclobutene-1-carboxylic acid |

| E1cb | Strong base | Carbanion (unlikely) | Not expected |

Detailed Mechanistic Insights into Ring-Opening Reactions

The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly those involving carbocation intermediates. youtube.com

Following the formation of the 1-carboxy-cyclobutyl cation via an Sₙ1/E1 pathway, a rearrangement can occur to relieve ring strain. This would involve the cleavage of a C-C bond within the ring to form a more stable, open-chain or larger ring carbocation. For instance, a 1,2-alkyl shift could lead to a cyclopentyl cation if an external group migrates, or more likely, cleavage of the bond between C2 and C3 could lead to a homoallylic cation.

These rearranged carbocations can then be trapped by nucleophiles or undergo elimination to yield a variety of linear or cyclic products. Such ring-opening pathways are a characteristic feature of the chemistry of strained four-membered rings. nih.govresearchgate.net

Isotopic Labeling and Kinetic Studies for Mechanistic Validation

While specific experimental data for this compound is scarce, isotopic labeling and kinetic studies are standard tools used to validate the proposed mechanisms.

Kinetic Studies:

An Sₙ1 or E1 reaction would exhibit first-order kinetics, with the rate law being Rate = k[Substrate]. The rate of the reaction would be independent of the concentration of the nucleophile or base.

An Sₙ2 or E2 reaction would show second-order kinetics: Rate = k[Substrate][Nucleophile/Base]. The reaction rate would depend on the concentration of both reactants.

Isotopic Labeling:

Kinetic Isotope Effect (KIE): To distinguish between E1 and E2 mechanisms, deuterium (B1214612) can be substituted for hydrogen at the β-carbon. In an E2 reaction, the C-H bond is broken in the rate-determining step, leading to a significant primary KIE (kH/kD > 2). In an E1 reaction, the C-H bond is broken after the rate-determining step, resulting in a small or negligible secondary KIE (kH/kD ≈ 1).

Solvent Isotope Effects: Comparing reaction rates in H₂O versus D₂O can provide insight into the involvement of the solvent in the rate-determining step, particularly in solvolysis reactions.

Carbon-13 or Oxygen-18 Labeling: The carboxylic acid group could be labeled with ¹³C or ¹⁸O to trace its fate in potential decarboxylation or rearrangement reactions that might occur under harsh conditions. imist.ma

These investigative techniques would be essential to experimentally confirm the mechanistic pathways predicted for this compound.

Advanced Analytical Methodologies for 1 Chlorocyclobutane 1 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC, SFC)

Chromatographic techniques are fundamental in assessing the purity of 1-Chlorocyclobutane-1-carboxylic acid and separating it from isomers and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this halogenated carboxylic acid.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary method for determining the purity of this compound. Due to the polar nature of the carboxylic acid group, derivatization is sometimes employed to enhance retention and improve peak shape on common C18 columns. However, with appropriate mobile phase modifiers, direct analysis is also feasible. A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, typically in the range of 200-220 nm, where the carboxyl group exhibits absorbance.

Isomer separation, particularly of positional isomers that may arise during synthesis (e.g., 2-chlorocyclobutane-1-carboxylic acid or 3-chlorocyclobutane-1-carboxylic acid), can be achieved by optimizing the mobile phase composition and gradient.

Interactive Data Table: Example HPLC Method for Purity Assessment

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | ~7.5 min |

| Purity (Typical) | >99.0% |

Gas Chromatography (GC):

GC analysis of carboxylic acids like this compound generally requires derivatization to increase volatility and thermal stability. researchgate.net Common derivatization techniques include esterification (e.g., with methanol to form the methyl ester) or silylation. nih.gov Following derivatization, the resulting less polar compound can be readily analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). Flame Ionization Detection (FID) is a common detection method, providing a response proportional to the mass of carbon, which is suitable for purity determination. GC offers high resolution, making it particularly effective for separating closely related volatile impurities and isomers.

Supercritical Fluid Chromatography (SFC):